molecular formula C22H17Br2N3O B416067 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B416067
M. Wt: 499.2g/mol
InChI Key: RCFLGPUVZMSYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a benzimidazole ring and a dibromo-substituted carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Synthesis of 3,6-Dibromo-carbazole: This involves the bromination of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The benzimidazole and 3,6-dibromo-carbazole intermediates are then coupled using a suitable linker, such as a propanol derivative, under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The dibromo groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogenated carbazole derivative.

    Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

    1-Benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol: Lacks the dibromo substitution, which may affect its reactivity and applications.

    3,6-Dibromo-carbazol-9-yl-propan-2-ol: Lacks the benzimidazole moiety, which may influence its binding properties and biological activity.

Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both benzimidazole and dibromo-carbazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H17Br2N3O

Molecular Weight

499.2g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C22H17Br2N3O/c23-14-5-7-20-17(9-14)18-10-15(24)6-8-21(18)27(20)12-16(28)11-26-13-25-19-3-1-2-4-22(19)26/h1-10,13,16,28H,11-12H2

InChI Key

RCFLGPUVZMSYJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O

Origin of Product

United States

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